molecular formula C20H18FN3OS B2834330 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 941944-19-0

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2834330
CAS No.: 941944-19-0
M. Wt: 367.44
InChI Key: OOOPCNQFNULQJA-UHFFFAOYSA-N
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Description

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyridazine ring substituted with a 4-fluorophenyl group and a thioether linkage to an N-phenethylacetamide moiety. The unique structure of this compound makes it a candidate for various biological activities and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the pyridazine core One common method involves the cyclization of hydrazine derivatives with appropriate diketones or ketoestersThe thioether linkage is formed by reacting the pyridazine derivative with a thiol compound, followed by the attachment of the N-phenethylacetamide moiety through amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and solvents .

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
  • 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
  • 2-((6-(4-methylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Uniqueness

The presence of the 4-fluorophenyl group in 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide imparts unique electronic and steric properties, which can influence its biological activity and selectivity compared to similar compounds with different substituents .

Properties

IUPAC Name

2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-17-8-6-16(7-9-17)18-10-11-20(24-23-18)26-14-19(25)22-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOPCNQFNULQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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